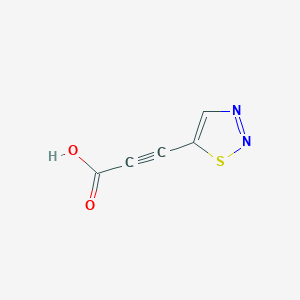
3-(1,2,3-Thiadiazol-5-yl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,3-Thiadiazol-5-yl)propiolic acid is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their versatile biological activities and have been extensively studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3-Thiadiazol-5-yl)propiolic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with acetylenic compounds . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,2,3-Thiadiazol-5-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(1,2,3-Thiadiazol-5-yl)propiolic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1,2,3-Thiadiazol-5-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit certain enzymes or proteins, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
Oxadiazole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 3-(1,2,3-Thiadiazol-5-yl)propiolic acid is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C5H2N2O2S |
|---|---|
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
3-(thiadiazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C5H2N2O2S/c8-5(9)2-1-4-3-6-7-10-4/h3H,(H,8,9) |
InChI-Schlüssel |
VFSPPAZKVPIBIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SN=N1)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


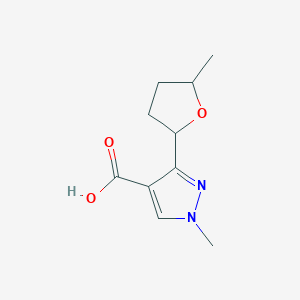
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
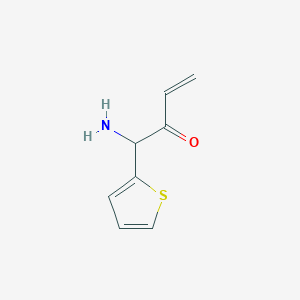
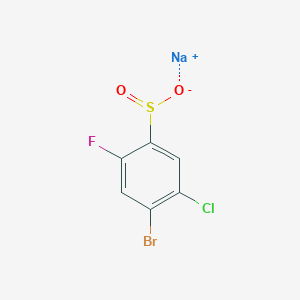

![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

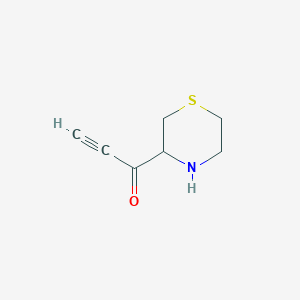

![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
